N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide moiety, along with a cyclohexyl group and a dioxothiazolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Dioxothiazolidinyl Ring: This can be achieved through the reaction of a suitable amine with a thioamide under oxidative conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Benzamide Formation: The final step involves the coupling of the intermediate with a trifluoromethyl-substituted benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: The compound may bind to DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(methyl)benzamide
- N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(chloromethyl)benzamide
- N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-(fluoromethyl)benzamide
Uniqueness
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)11-6-2-1-5-10(11)15(24)21-12-7-3-4-8-13(12)22-14(23)9-26-16(22)25/h1-2,5-6,12-13H,3-4,7-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXUIOPSZPWCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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